3-(carboxymethyl)-1H-indole-5-carboxylicacid
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Overview
Description
3-(carboxymethyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a carboxymethyl group at the 3-position and a carboxylic acid group at the 5-position of the indole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carboxymethyl)-1H-indole-5-carboxylic acid typically involves the functionalization of the indole ring. One common method is the Friedel-Crafts acylation of indole, followed by subsequent carboxylation reactions. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 3-(carboxymethyl)-1H-indole-5-carboxylic acid may involve more scalable and efficient methods. These could include continuous flow reactors and the use of automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is also becoming more prevalent in industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(carboxymethyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated indole derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
3-(carboxymethyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(carboxymethyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.
Indole-3-carboxaldehyde: An intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Uniqueness
3-(carboxymethyl)-1H-indole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dual carboxylation allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H9NO4 |
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Molecular Weight |
219.19 g/mol |
IUPAC Name |
3-(carboxymethyl)-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-10(14)4-7-5-12-9-2-1-6(11(15)16)3-8(7)9/h1-3,5,12H,4H2,(H,13,14)(H,15,16) |
InChI Key |
CGJGFLPHKNZGEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)CC(=O)O |
Origin of Product |
United States |
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